molecular formula C19H20ClNO2 B14189752 4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide CAS No. 865284-60-2

4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide

Cat. No.: B14189752
CAS No.: 865284-60-2
M. Wt: 329.8 g/mol
InChI Key: QKZOSRQBESIKNY-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a phenyl group, and a chloro-oxoethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide typically involves the condensation of 4-tert-butylbenzoic acid with 1-chloro-2-oxo-2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-N-(2-oxo-2-phenylethyl)benzamide: Lacks the chloro group, leading to different reactivity and biological activity.

    N-(1-chloro-2-oxo-2-phenylethyl)benzamide: Lacks the tert-butyl group, affecting its solubility and stability.

    4-tert-Butyl-N-(1-chloro-2-oxoethyl)benzamide: Lacks the phenyl group, resulting in different chemical properties.

Uniqueness

4-tert-Butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide is unique due to the presence of both the tert-butyl and chloro-oxoethyl groups, which confer specific chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

865284-60-2

Molecular Formula

C19H20ClNO2

Molecular Weight

329.8 g/mol

IUPAC Name

4-tert-butyl-N-(1-chloro-2-oxo-2-phenylethyl)benzamide

InChI

InChI=1S/C19H20ClNO2/c1-19(2,3)15-11-9-14(10-12-15)18(23)21-17(20)16(22)13-7-5-4-6-8-13/h4-12,17H,1-3H3,(H,21,23)

InChI Key

QKZOSRQBESIKNY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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